

A Technical Guide to Quantum Chemical Calculations for 4-Methyldiphenylamine

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Compound of Interest

Compound Name: 4-Methyldiphenylamine

Cat. No.: B188801

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **4-Methyldiphenylamine**. By leveraging Density Functional Theory (DFT), this document outlines the protocols for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties through Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses. The methodologies and representative data presented herein serve as a robust reference for researchers investigating the molecular properties and reactivity of **4-Methyldiphenylamine** and related aromatic amine compounds.

Computational Protocols

The following section details the methodology for performing quantum chemical calculations on **4-Methyldiphenylamine**. These protocols are based on widely adopted practices for similar organic molecules, ensuring a high degree of accuracy and reliability.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Software and Hardware

All calculations are performed using the Gaussian 09 or a later version software package. The visualization and analysis of the output files, including molecular orbitals and electrostatic potential maps, are conducted using GaussView. The computations are typically carried out on a high-performance computing (HPC) cluster to manage the computational cost.

Molecular Structure and Optimization

The initial 3D structure of **4-Methyldiphenylamine** is built using standard bond lengths and angles. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed, along with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometry of organic molecules.^[4] The convergence criteria for the optimization are set to the software's default values, ensuring that a true energy minimum on the potential energy surface is located.

Vibrational Frequency Analysis

Following geometry optimization, a harmonic vibrational frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two primary purposes:

- To confirm that the optimized structure corresponds to a true local minimum, evidenced by the absence of imaginary frequencies.
- To predict the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and the approximate nature of the functional, allowing for a more accurate comparison with experimental data.^[5]

Electronic Property Calculations

Using the optimized molecular geometry, several key electronic properties are calculated:

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.^{[6][7]}
- Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential onto the total electron density surface.^{[8][9]}

- Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. This is achieved by analyzing the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.[10][11][12]

Data Presentation

The quantitative data derived from the quantum chemical calculations are summarized in the following tables. Note that these values are representative and based on calculations for analogous molecular systems.

Table 1: Optimized Geometric Parameters

The table presents selected calculated bond lengths and angles for **4-Methyldiphenylamine**, compared with typical experimental values for similar structures.

Parameter	Bond/Angle	Calculated (B3LYP/6- 311++G(d,p))	Typical Experimental Value
Bond Length (Å)	C-N (amine)	1.405	1.40 - 1.42
N-H	1.012	1.01	
C-C (phenyl)	1.395 - 1.405	1.39 - 1.41	
C-C (methyl)	1.510	1.51	
C-H (phenyl)	1.085	1.08 - 1.09	
C-H (methyl)	1.095	1.09 - 1.10	
Bond Angle (°)	C-N-C	125.8	124 - 128
C-N-H	117.1	116 - 118	
C-C-C (phenyl)	119.5 - 120.5	119 - 121	
H-C-H (methyl)	109.5	109.5	

Table 2: Frontier Molecular Orbital (FMO) Properties

This table summarizes the calculated energies of the frontier orbitals and related global reactivity descriptors.

Parameter	Value (eV)
HOMO Energy (EHOMO)	-5.15
LUMO Energy (ELUMO)	-0.25
HOMO-LUMO Energy Gap (ΔE)	4.90
Ionization Potential ($I \approx -EHOMO$)	5.15
Electron Affinity ($A \approx -ELUMO$)	0.25
Electronegativity ($\chi = (I+A)/2$)	2.70
Chemical Hardness ($\eta = (I-A)/2$)	2.45
Global Softness ($S = 1/2\eta$)	0.204
Electrophilicity Index ($\omega = \mu^2/2\eta$)	1.49

Table 3: Vibrational Frequency Assignments

Key vibrational modes for **4-Methyldiphenylamine** are listed with their scaled theoretical frequencies and assignments.

Scaled Frequency (cm ⁻¹)	Experimental Range (cm ⁻¹)	Assignment (Vibrational Mode)
3435	3400 - 3450	N-H Stretching
3060	3050 - 3100	Aromatic C-H Stretching
2925	2920 - 2960	Methyl C-H Asymmetric Stretching
1605	1590 - 1610	Aromatic C=C Stretching
1515	1500 - 1520	Aromatic C=C Stretching
1320	1310 - 1330	C-N Stretching
825	810 - 840	p-Substituted Phenyl C-H Out-of-Plane Bending

Table 4: NBO Analysis - Second-Order Perturbation Theory

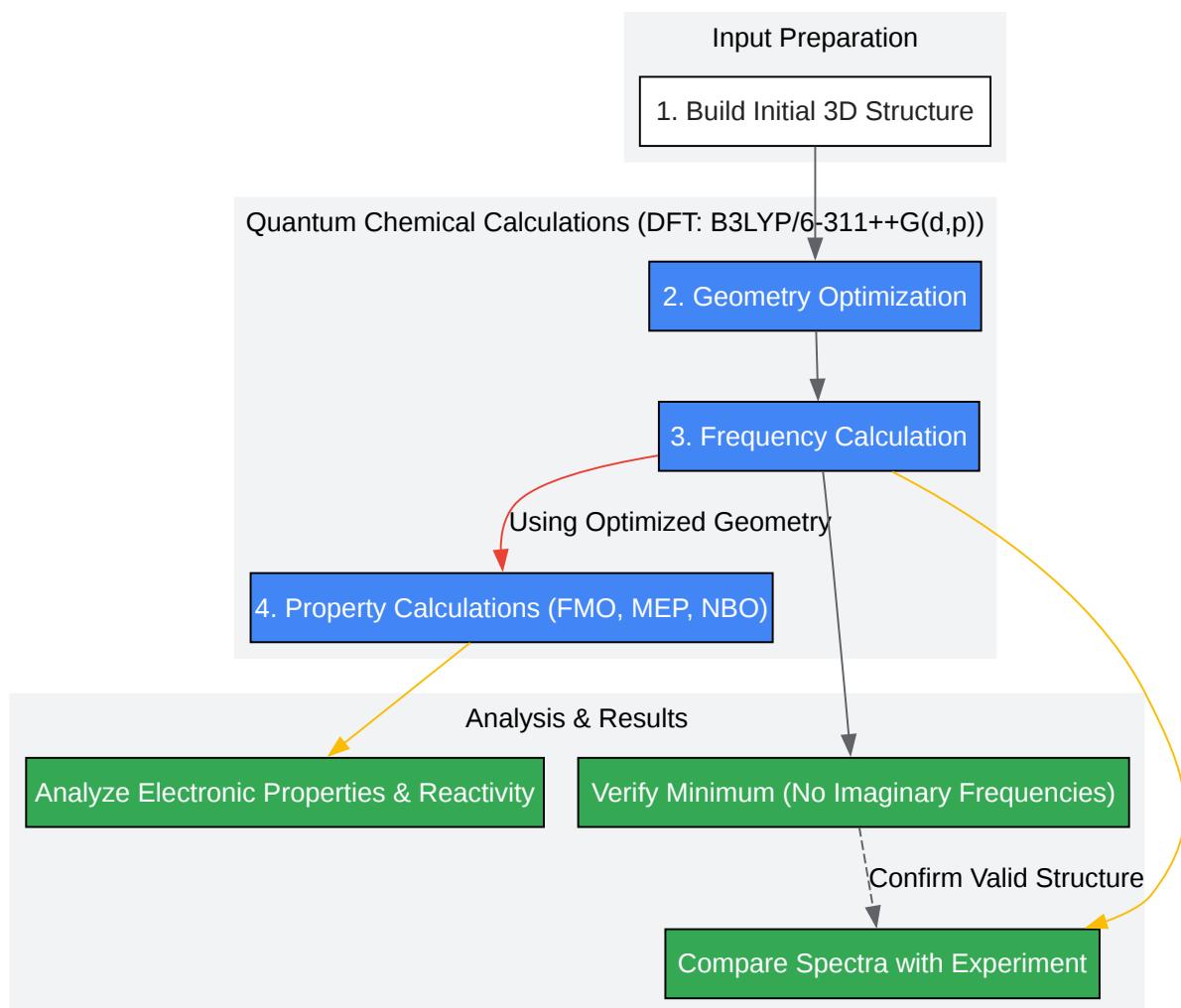
This table highlights significant donor-acceptor interactions and their stabilization energies (E(2)), indicating electron delocalization.

Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)	Interaction Type
LP(1) N	$\pi(C1-C6)$	5.85	$n \rightarrow \pi$
LP(1) N	$\pi(C7-C12)$	5.60	$n \rightarrow \pi$
$\pi(C1-C6)$	$\pi(C2-C3)$	21.50	$\pi \rightarrow \pi$
$\pi(C7-C12)$	$\pi(C8-C9)$	20.95	$\pi \rightarrow \pi$
$\sigma(C13-H14)$	$\sigma(N-C7)$	1.20	$\sigma \rightarrow \sigma$

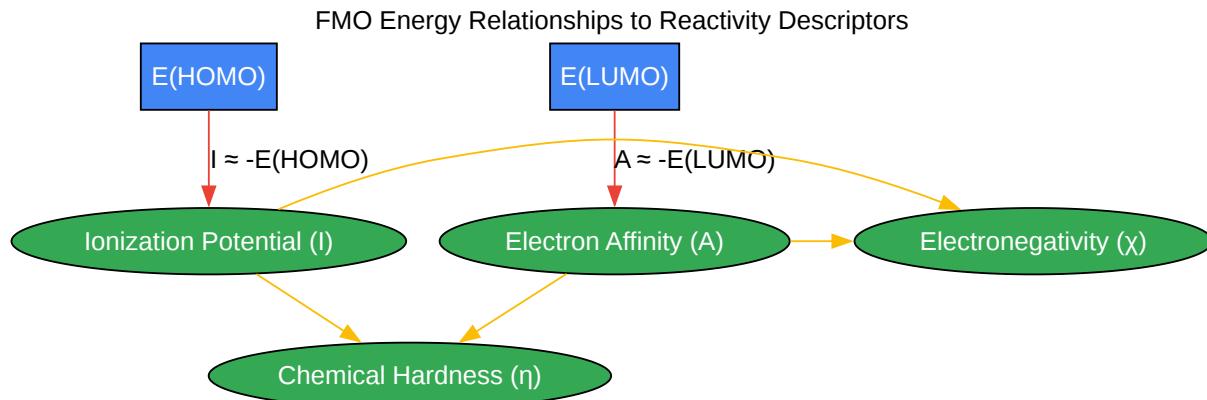
Mandatory Visualization

The following diagrams illustrate key workflows and conceptual relationships in the quantum chemical analysis of **4-Methyldiphenylamine**.

Computational Workflow for 4-Methyldiphenylamine

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Caption: A flowchart of the DFT calculation process.



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